Nicotine N-oxide
Overview
Description
Synthesis Analysis
The synthesis of nicotine N-oxide involves the oxidation of nicotine. Studies have detailed the extraction of nicotine N-oxide from biological matrices, such as urine, and its conversion to analytically useful derivatives. For example, nicotine N-oxide is extracted using silica gel columns and then converted to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine upon heating in anisole, facilitating its determination by gas chromatography (Jacob et al., 1986).
Molecular Structure Analysis
Nicotine N-oxide and its derivatives, including trans and cis isomers, have been characterized through NMR, MS, and reduction to nicotine. The existence of these isomers in various parts of the tobacco plant highlights the compound's structural complexity and the importance of stereochemistry in its biological interactions (Phillipson & Handa, 1975).
Chemical Reactions and Properties
Nicotine N-oxide participates in several chemical reactions, indicating its reactive nature and potential to form diverse metabolites. Studies on its metabolism have shown the formation of optically active stereoisomers, revealing the stereoselective nature of its enzymatic oxidation processes. For instance, the enzymatic oxidation of (−)-nicotine produces both isomers of nicotine-1′-oxide in vitro, with specific enzyme systems demonstrating stereospecificity (Booth & Boyland, 1970).
Physical Properties Analysis
The physical properties of nicotine N-oxide, such as solubility, melting point, and chromatographic behavior, have been studied to facilitate its isolation and quantification. Techniques have been developed to isolate nicotine N-oxide from biological samples and to quantitatively analyze it in the presence of nicotine and cotinine, providing insights into its pharmacokinetics and metabolic fate in organisms (Beckett, Jenner, & Gorrod, 1971).
Chemical Properties Analysis
The chemical properties of nicotine N-oxide, including its reactivity, stability, and interactions with various biochemical molecules, have been extensively investigated. Its role in the metabolism of nicotine and the formation of other metabolites is crucial for understanding nicotine's pharmacological and toxicological effects. The metabolism involves various pathways, including the formation of cotinine and other oxidation products, demonstrating the compound's chemical versatility and its impact on nicotine's biological effects (Yildiz, 2004).
Scientific Research Applications
Nicotine Metabolism in Humans : Nicotine N-oxide in urine can be used to study in vivo nicotine metabolism in humans. Urinary excretion of nicotine N-oxide is about half that of cotinine, a major metabolite of nicotine (Beckett, Gorrod, & Jenner, 1971).
Effects on Anxiety and Brain Function : There is a complex interaction between nicotine and nitric oxide systems in modulating anxiety in the dorsal hippocampus of mice (Piri, Nasehi, Shahab, & Zarrindast, 2012).
Impact on Cerebral Blood Vessels : Acute exposure to nicotine impairs nitric oxide synthase (nNOS)-dependent dilatation of cerebral arterioles by increasing superoxide anion production (Arrick & Mayhan, 2007).
Study of Nicotine Metabolism in Rats : Nicotine N-oxide administration in rats led to increased plasma nicotine levels and a threefold higher urinary nicotine concentration compared to cis-nicotine N-oxide administration (Sepkovic, Haley, Axelrad, Shigematsu, & LaVoie, 1986).
Nicotine as a Research Tool : Nicotine is a key subject in public health problems and serves as a classical tool in physiological and pharmacological research (Perkins et al., 1996).
Inhibition of Tobacco-Specific Nitrosamine Activation : Nicotine inhibits the metabolic activation of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rats, suggesting a protective role against certain tobacco-related carcinogens (Richter & Tricker, 1994).
Nicotine and Nitric Oxide in Smoking and Addiction : Inhaled nitric oxide (NO) from smoke may increase nicotine absorption, NO released through nicotine reduces stress, and NO endogenously released by nicotine increases post-synaptic dopamine levels (Vleeming, Rambali, & Opperhuizen, 2002).
Safety And Hazards
Future Directions
There is significant regulatory and economic need to distinguish analytically between tobacco-derived nicotine (TDN) and synthetic nicotine (SyN) in commercial products6. This regulatory difference provides an economic incentive to use or claim the use of SyN to remain on the market without submitting a Premarket Tobacco Product Application6. Only 14C analysis accurately and precisely differentiated TDN (100% 14C) from SyN (35–38% 14C) in all samples tested6. 14C quantitation of nicotine samples by accelerator mass spectrometry is a reliable determinate of nicotine source and can be used to identify misbranded product labelled as containing SyN6.
properties
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKVHQFWVYXIC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotine N-oxide | |
CAS RN |
2820-55-5 | |
Record name | Nicotine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2820-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NICOTINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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